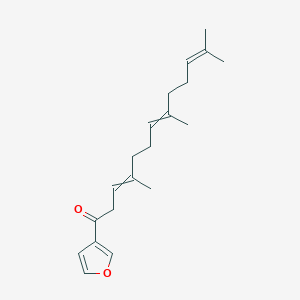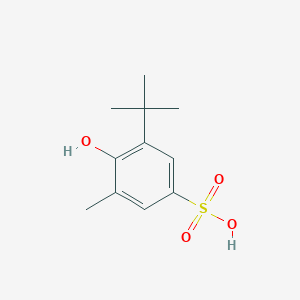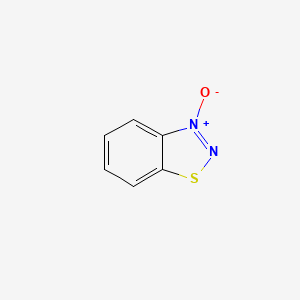
3-Oxo-1,2,3lambda~5~-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,2,3lambda~5~-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.
Métodos De Preparación
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be synthesized through several methods. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . These methods provide efficient routes to produce the compound with high yields.
Análisis De Reacciones Químicas
3-Oxo-1,2,3lambda~5~-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is less nucleophilic than naphthalene, making nitration reactions slow . It is a very weak base, and alkylation reactions typically result in the formation of the 3-amino quaternary salt . Common reagents used in these reactions include sodium nitrite, disulfur dichloride, and various alkylating agents.
Aplicaciones Científicas De Investigación
3-Oxo-1,2,3lambda~5~-benzothiadiazole has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is used in the production of various materials and chemicals . The compound’s unique structural properties make it a valuable tool for researchers in these fields.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1,2,3lambda~5~-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules . These interactions can influence various biological processes, making the compound a potential candidate for drug development and other applications.
Comparación Con Compuestos Similares
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be compared with other similar compounds, such as benzothieno[3,2’-f][1,3]oxazepines and 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound, such as its ability to form stable complexes with metal ions, set it apart from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for researchers in chemistry, biology, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.
Propiedades
Número CAS |
111862-16-9 |
|---|---|
Fórmula molecular |
C6H4N2OS |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
3-oxido-1,2,3-benzothiadiazol-3-ium |
InChI |
InChI=1S/C6H4N2OS/c9-8-5-3-1-2-4-6(5)10-7-8/h1-4H |
Clave InChI |
MIAPFQODYCWNGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=NS2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




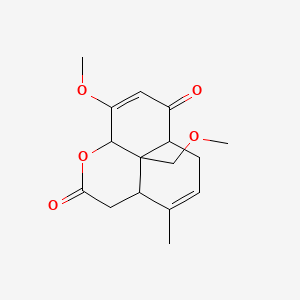


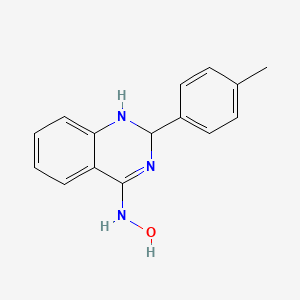
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
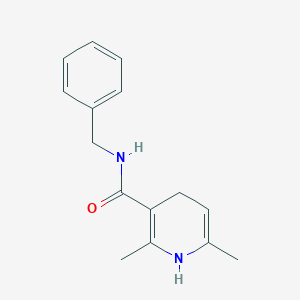

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)

![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
